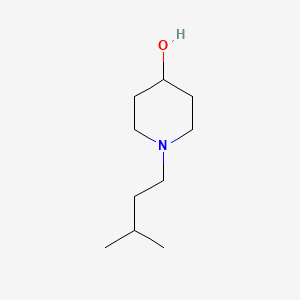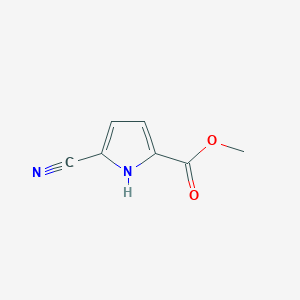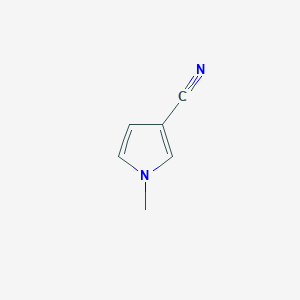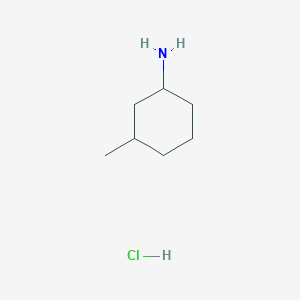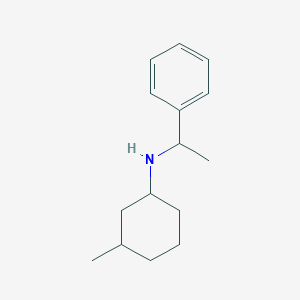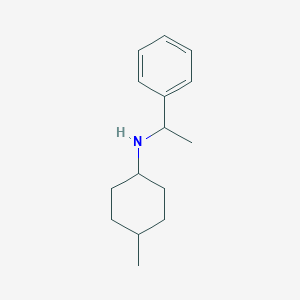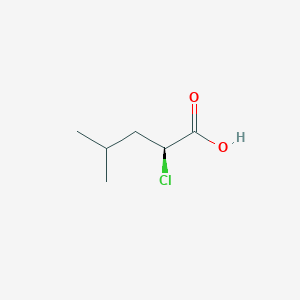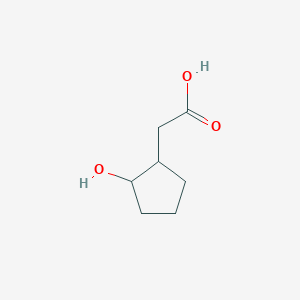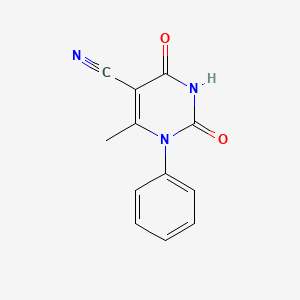
6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Descripción general
Descripción
The compound “6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is part of a series of compounds that have been synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
Synthesis Analysis
The synthesis of similar compounds involves chemical modification at the 5 and 3 positions of the thieno [2,3-d]pyrimidine-2,4-dione ring based on computational modeling . Another method involves the click reaction of the dihydropyrimidinones, bearing a terminal alkynyl group, with various substituted aryl azides at room temperature using a catalytic amount of Cu(OAc)2 and sodium ascorbate in a 1:2 ratio of acetone and water as a solvent .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds . The molecular formula of a similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is C14H16N2O3 .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is 260.29 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
1. Antimicrobial Activity
- Application Summary: This compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds were screened for their antimicrobial activity against various microorganisms .
- Methods of Application: The compound was reacted with hydrazonoyl halides in the presence of triethylamine .
- Results: The newly synthesized compounds showed promising antimicrobial activity .
2. Antitumor Activity
- Application Summary: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which can be synthesized from this compound, have been found to inhibit Poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair . Inhibiting this enzyme can compromise the DNA repair mechanism in cancer cells, leading to cell death .
- Methods of Application: The compound was used to synthesize a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . These analogues were then tested for their inhibitory activity towards PARP-1 and their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
- Results: Some of the synthesized compounds showed promising activity, with IC50 values in the nanomolar range .
3. Synthesis of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido
- Application Summary: This compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido .
- Methods of Application: The compound was reacted with hydrazonoyl halides in the presence of triethylamine .
- Results: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
4. Solar Cell Applications
- Application Summary: This compound is a potential competitor for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% .
- Methods of Application: The compound was used in the synthesis of perovskite solar cells .
- Results: The solar cells showed a conversion efficiency of 24.84% .
5. Crystallography
- Application Summary: The title compound, C14H16N2O3, belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
- Methods of Application: The compound was used in the synthesis of a series of esters .
- Results: The dihydropyrimidine ring adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
6. Synthesis of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido
- Application Summary: This compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido .
- Methods of Application: The compound was reacted with hydrazonoyl halides in the presence of triethylamine .
- Results: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
7. Solar Cell Applications
- Application Summary: This compound is a potential competitor for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% .
- Methods of Application: The compound was used in the synthesis of perovskite solar cells .
- Results: The solar cells showed a conversion efficiency of 24.84% .
8. Crystallography
- Application Summary: The title compound, C14H16N2O3, belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
- Methods of Application: The compound was used in the synthesis of a series of esters .
- Results: The dihydropyrimidine ring adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-10(7-13)11(16)14-12(17)15(8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISLRSVCCELHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



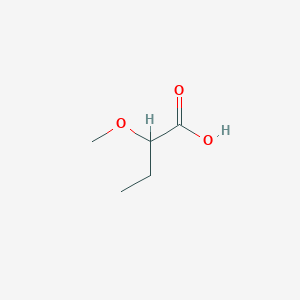
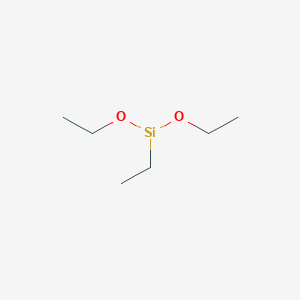
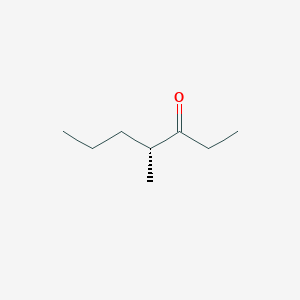
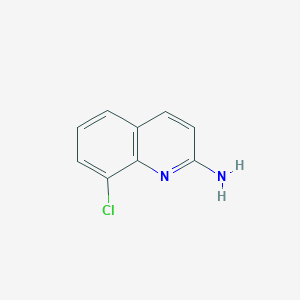
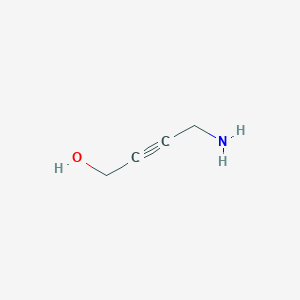
![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)
